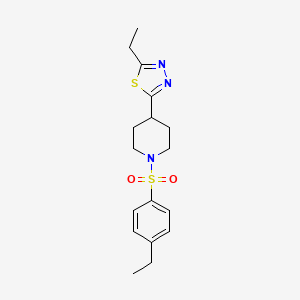

2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a synthetic organic compound belonging to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure combining a thiadiazole ring with a piperidine moiety and an ethylphenylsulfonyl group, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.

Attachment of the Ethylphenylsulfonyl Group: This step often involves sulfonylation reactions, where the ethylphenylsulfonyl chloride reacts with the piperidine-thiadiazole intermediate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the nitrogens in the thiadiazole ring or the sulfonyl group, leading to the formation of amines or thiols.

Substitution: The aromatic ring and the piperidine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents for electrophilic substitution and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Halogenated derivatives or substituted piperidines.

Scientific Research Applications

Chemistry

In chemistry, 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the thiadiazole ring, which is known for its bioactivity. It can be used in the development of new pharmaceuticals targeting specific pathogens.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may act as a lead compound for the development of drugs aimed at treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine moiety may enhance the compound’s binding affinity and specificity, while the sulfonyl group can modulate its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

2-Ethyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Lacks the ethyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.

2-Methyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Substitution of the ethyl group with a methyl group, potentially altering its pharmacokinetic properties.

2-Ethyl-5-(1-((4-methylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Replacement of the ethyl group on the phenyl ring with a methyl group, which may influence its interaction with biological targets.

Uniqueness

The unique combination of the ethyl group on the phenyl ring, the piperidine moiety, and the thiadiazole ring in 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole contributes to its distinct chemical and biological properties. This specific arrangement may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.

Biological Activity

2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, a sulfonamide group, and a piperidine moiety. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways.

- Cytokine Modulation : It may also modulate the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties, potentially making this compound effective against various pathogens .

Antimicrobial Properties

Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial activity. For instance:

These findings highlight the potential of thiadiazole derivatives in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It is believed that its ability to inhibit COX enzymes can lead to reduced inflammation and pain relief. Further studies are needed to confirm these effects in vivo.

Anticancer Activity

Emerging evidence suggests that some thiadiazole derivatives possess anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins . The specific activity of this compound in cancer models remains to be fully elucidated.

Study on Thiadiazole Derivatives

A comprehensive review highlighted the synthesis and evaluation of various 1,3,4-thiadiazole derivatives for their biological activities. Compounds with similar structures to this compound showed promising results against both Gram-positive and Gram-negative bacteria as well as fungal strains .

In Vivo Studies

While many studies focus on in vitro activities, there is a need for in vivo studies to assess the pharmacokinetics and therapeutic efficacy of this compound. Such studies would provide insights into its potential as a drug candidate.

Properties

IUPAC Name |

2-ethyl-5-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S2/c1-3-13-5-7-15(8-6-13)24(21,22)20-11-9-14(10-12-20)17-19-18-16(4-2)23-17/h5-8,14H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOPULCVPICNOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.